molecular formula C51H79NO13 B11929581 Rapamycin (Sirolimus)

Rapamycin (Sirolimus)

Cat. No.: B11929581
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-KADBNGAOSA-N
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Description

Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Initially identified for its antifungal properties, Rapamycin has since been found to have potent immunosuppressive and antitumor activities. It is widely used in medicine to prevent organ transplant rejection, treat certain cancers, and coat coronary stents to prevent restenosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rapamycin involves complex polyketide synthase (PKS) pathways. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by PKS. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes .

Industrial Production Methods

Industrial production of Rapamycin typically involves fermentation using genetically engineered strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and quantification .

Chemical Reactions Analysis

Types of Reactions

Rapamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products that can be identified using HPLC and UV spectroscopy .

Scientific Research Applications

Rapamycin has a wide range of scientific research applications:

Mechanism of Action

Rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. It forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR. This inhibition suppresses cytokine-mediated T-cell proliferation, halting progression from the G1 to the S phase of the cell cycle .

Properties

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-KADBNGAOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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